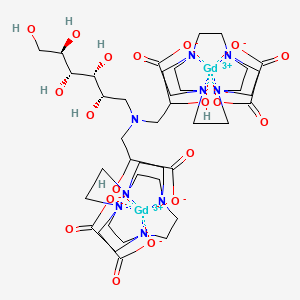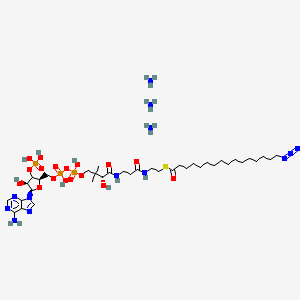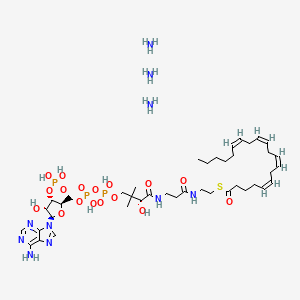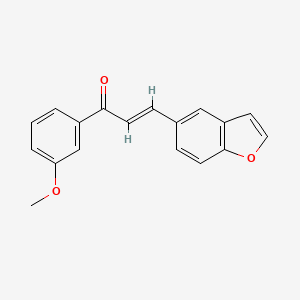
A2AAR antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A2AAR antagonist 2 is a compound that targets the A2A adenosine receptor, a subtype of adenosine receptors which are G protein-coupled receptors. These receptors play critical roles in various physiological and pathological processes, including neurodegenerative diseases, inflammation, and cancer. This compound has gained attention for its potential therapeutic applications, particularly in the fields of oncology and neurology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A2AAR antagonist 2 typically involves the use of purine derivatives One common synthetic route includes the preparation of 2,6,9-trisubstituted purine derivativesReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
A2AAR antagonist 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
A2AAR antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of adenosine receptors.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
A2AAR antagonist 2 exerts its effects by binding to the A2A adenosine receptor, thereby blocking the action of adenosine. This inhibition prevents the activation of downstream signaling pathways, such as the cAMP/PKA/CREB pathway, which are involved in various cellular processes. By blocking these pathways, this compound can modulate immune responses, reduce inflammation, and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
ZM241385: Another A2A adenosine receptor antagonist with similar properties.
SCH58261: A potent and selective A2A adenosine receptor antagonist.
AB928: A dual A2A/A2B adenosine receptor antagonist with applications in cancer therapy .
Uniqueness
A2AAR antagonist 2 is unique in its specific binding affinity and selectivity for the A2A adenosine receptor. Its distinct chemical structure allows for targeted inhibition of the receptor, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(E)-3-(1-benzofuran-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H14O3/c1-20-16-4-2-3-14(12-16)17(19)7-5-13-6-8-18-15(11-13)9-10-21-18/h2-12H,1H3/b7-5+ |
InChI Key |
UDWXDBSSLXWGSC-FNORWQNLSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=C(C=C2)OC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC3=C(C=C2)OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


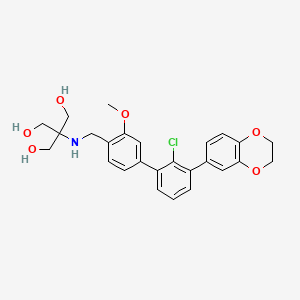
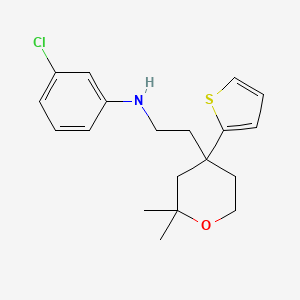

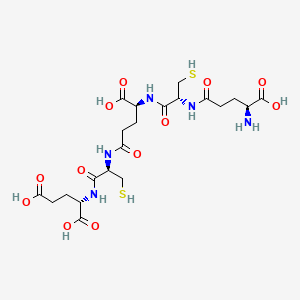
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
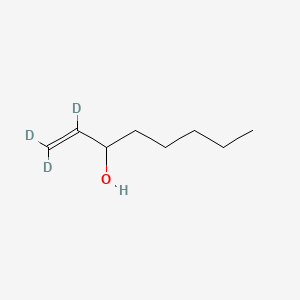
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)



